1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethan-1-one
CAS No.: 1263215-03-7
Cat. No.: VC4573814
Molecular Formula: C8H12N2O
Molecular Weight: 152.197
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1263215-03-7 |
|---|---|
| Molecular Formula | C8H12N2O |
| Molecular Weight | 152.197 |
| IUPAC Name | 1-(2-ethyl-5-methylpyrazol-3-yl)ethanone |
| Standard InChI | InChI=1S/C8H12N2O/c1-4-10-8(7(3)11)5-6(2)9-10/h5H,4H2,1-3H3 |
| Standard InChI Key | HRGLBAGWPAAMBC-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC(=N1)C)C(=O)C |
Introduction
Synthesis of Pyrazole Derivatives
Pyrazole derivatives are typically synthesized through condensation reactions involving hydrazines and 1,3-dicarbonyl compounds. For example, the synthesis of pyrazoles often involves the reaction of hydrazine derivatives with aldehydes or ketones in the presence of a catalyst.
| Compound | Synthesis Method | Yield |
|---|---|---|
| Pyrazole Derivatives | Condensation of hydrazine with 1,3-dicarbonyl compounds | High to Excellent |
Biological Activities of Pyrazoles
Pyrazoles exhibit a wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties. Some pyrazole derivatives have shown significant cytotoxicity against various cancer cell lines, making them promising candidates for cancer therapy.
| Biological Activity | Example Compounds | Effects |
|---|---|---|
| Antioxidant | 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | Radical scavenging activity |
| Anticancer | Various pyrazole derivatives | Cytotoxicity against cancer cell lines |
Potential Applications
Given their diverse biological activities, pyrazoles are being explored for various therapeutic applications. They are also used in agricultural chemistry as herbicides and fungicides.
| Application | Example Compounds | Use |
|---|---|---|
| Pharmaceuticals | Pyrazole-based anticancer agents | Cancer treatment |
| Agriculture | Pyrazole herbicides | Weed control |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume